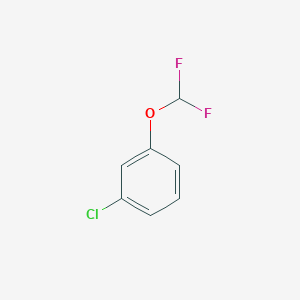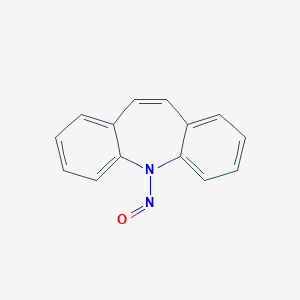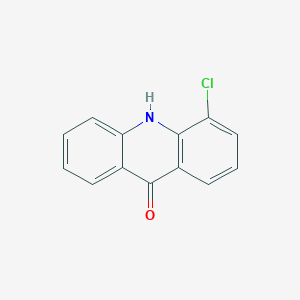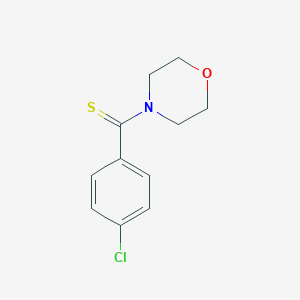
(4-Chlorophenyl)-morpholin-4-ylmethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)-morpholin-4-ylmethanethione, also known as CMMT, is a chemical compound that has been of great interest in scientific research due to its potential applications in medicinal chemistry. CMMT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)-morpholin-4-ylmethanethione has been studied for its potential applications in medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. Furthermore, (4-Chlorophenyl)-morpholin-4-ylmethanethione has been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)-morpholin-4-ylmethanethione is not fully understood, but it has been reported to inhibit the activity of thioredoxin reductase, an enzyme that plays a role in redox signaling and antioxidant defense. This inhibition leads to an accumulation of reactive oxygen species, which can induce apoptosis in cancer cells. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been reported to inhibit the growth of Candida albicans by disrupting the fungal cell wall.
Biochemische Und Physiologische Effekte
(4-Chlorophenyl)-morpholin-4-ylmethanethione has been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species and inhibiting the activity of thioredoxin reductase. This leads to DNA damage and cell death. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been reported to disrupt the fungal cell wall, leading to cell death in Candida albicans. Furthermore, (4-Chlorophenyl)-morpholin-4-ylmethanethione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Chlorophenyl)-morpholin-4-ylmethanethione in lab experiments include its high yield synthesis method, its broad-spectrum anticancer and antifungal activity, and its potential for the treatment of inflammatory diseases. However, the limitations of using (4-Chlorophenyl)-morpholin-4-ylmethanethione in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (4-Chlorophenyl)-morpholin-4-ylmethanethione. Firstly, further studies are needed to fully understand its mechanism of action and its potential toxicity. Secondly, the development of more efficient synthesis methods for (4-Chlorophenyl)-morpholin-4-ylmethanethione could lead to its wider use in medicinal chemistry. Thirdly, the potential of (4-Chlorophenyl)-morpholin-4-ylmethanethione for the treatment of inflammatory diseases needs to be further explored. Finally, the development of (4-Chlorophenyl)-morpholin-4-ylmethanethione derivatives with improved efficacy and reduced toxicity could lead to the discovery of new drugs for the treatment of cancer, fungal infections, and inflammatory diseases.
Synthesemethoden
(4-Chlorophenyl)-morpholin-4-ylmethanethione can be synthesized using various methods, including the reaction of 4-chlorophenyl isothiocyanate with morpholine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chlorobenzaldehyde with morpholine and thiourea, followed by reduction with sodium borohydride. These methods have been reported in the literature and have been used to synthesize (4-Chlorophenyl)-morpholin-4-ylmethanethione in high yields.
Eigenschaften
CAS-Nummer |
21011-44-9 |
|---|---|
Produktname |
(4-Chlorophenyl)-morpholin-4-ylmethanethione |
Molekularformel |
C11H12ClNOS |
Molekulargewicht |
241.74 g/mol |
IUPAC-Name |
(4-chlorophenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2 |
InChI-Schlüssel |
QQAQCKDPIMFFLI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



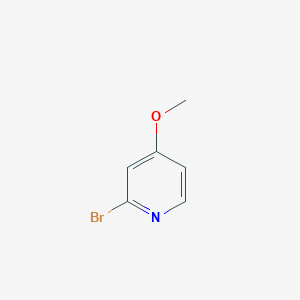
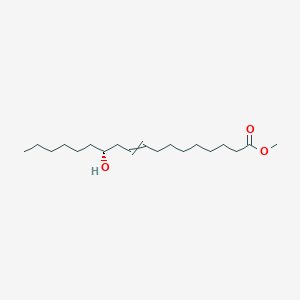
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)
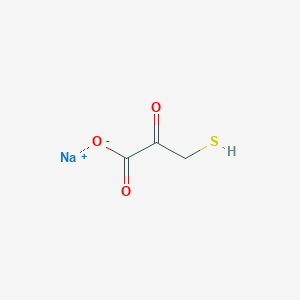
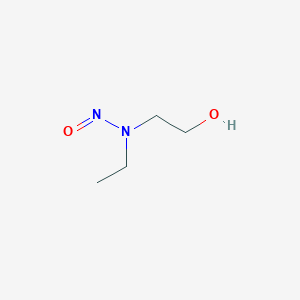
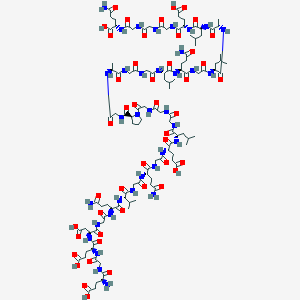
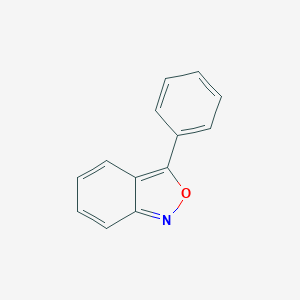
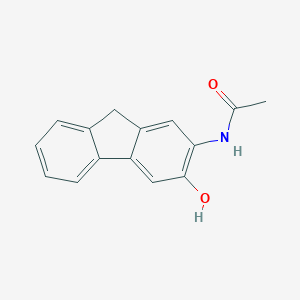
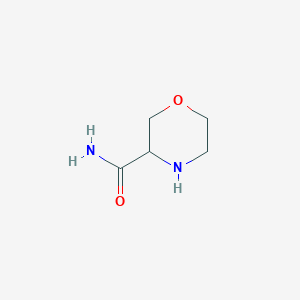
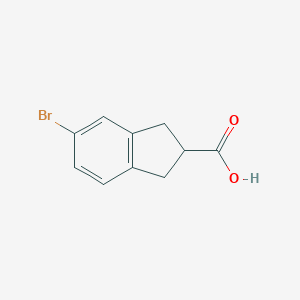
![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)
